molecular formula C19H23N3O4S2 B4600481 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-[2-(2-thienyl)ethyl]benzamide

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-[2-(2-thienyl)ethyl]benzamide

Cat. No.: B4600481
M. Wt: 421.5 g/mol
InChI Key: GKXSAKQUVJQOJH-UHFFFAOYSA-N
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Description

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-[2-(2-thienyl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.11299857 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzyme Interaction

The identification and involvement of cytochrome P450 and other enzymes in the oxidative metabolism of novel antidepressants demonstrate the complexity of drug metabolism. One study investigated the metabolism of Lu AA21004, a compound structurally related to the benzamide derivative , highlighting the enzymatic pathways responsible for its biotransformation. This research underscores the critical role of enzymes like CYP2D6, CYP2C9, CYP3A4/5, and others in drug metabolism, providing insights into how structurally similar compounds might be processed in the body (Hvenegaard et al., 2012).

Synthesis and Biological Activity

Research on the synthesis and biological activity of novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, including antimicrobial, antifungal, and anthelmintic activities, provides a foundation for understanding the chemical and biological properties of compounds containing sulfonyl benzamide structures. Such studies reveal the potential of these compounds to serve as templates for developing new therapeutic agents with diverse biological activities (Saingar et al., 2011).

Antimicrobial Applications

Another area of interest is the synthesis and evaluation of pyridine derivatives for antimicrobial applications. Research in this domain includes the development of compounds with significant antibacterial activity, showcasing the potential of sulfonyl benzamide derivatives in combating microbial infections (Patel & Agravat, 2009).

Enzyme Inhibition for Alzheimer’s Disease

The synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease highlights the therapeutic applications of compounds structurally related to "3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-[2-(2-thienyl)ethyl]benzamide." These studies aim at discovering new treatments for neurodegenerative diseases, focusing on enzyme inhibition as a key mechanism (Rehman et al., 2018).

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-15(23)21-9-11-22(12-10-21)28(25,26)18-6-2-4-16(14-18)19(24)20-8-7-17-5-3-13-27-17/h2-6,13-14H,7-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXSAKQUVJQOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.